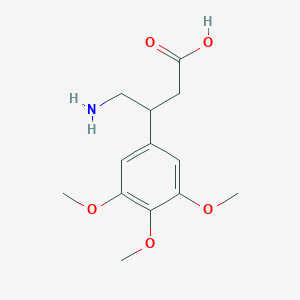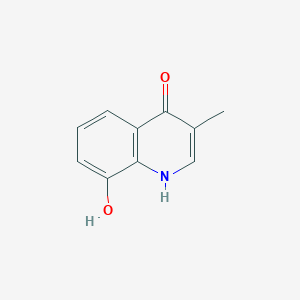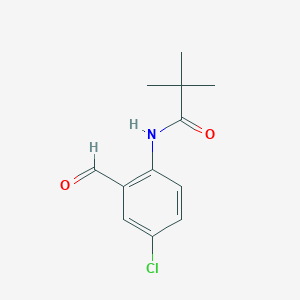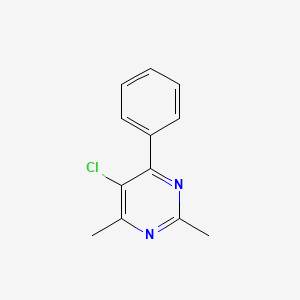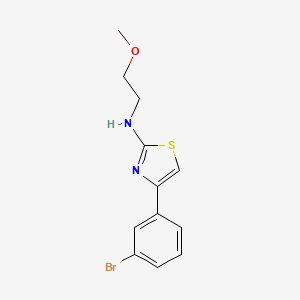
4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
説明
4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a compound that has been studied in scientific research for its potential applications in laboratory experiments. This compound is a derivative of thiazol-2-amine, a heterocyclic compound that has been used in a variety of research studies. The compound has a molecular weight of 343.3 g/mol and is composed of nitrogen, carbon, hydrogen, and bromine atoms. This compound is soluble in water, ethanol, and methanol, making it a useful reagent in laboratory experiments.
科学的研究の応用
Synthesis and Chemical Transformations
The chemistry surrounding compounds similar to 4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine includes a variety of synthetic routes and transformations. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, showcases the type of methodologies that might be relevant for synthesizing and manipulating the structure of the specified compound. The process involves cross-coupling reactions and diazotization, highlighting the complexity and potential of synthetic organic chemistry in creating compounds with desired properties (Qiu et al., 2009).
Heterocyclic Compound Reactivity
The study of heterocyclic compounds, such as those containing 1,3-thiazol-2-amine, is significant in the field of organic synthesis and pharmaceuticals. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, for example, demonstrates the reactivity and application of heterocyclic scaffolds in synthesizing diverse classes of compounds, including dyes and other heterocycles. This underscores the importance of heterocyclic chemistry in developing new materials and pharmaceuticals (Gomaa & Ali, 2020).
Applications in Optoelectronic Materials
Further extending the applications of heterocyclic compounds, the incorporation of structures like this compound into optoelectronic materials is another research area. Quinazolines and pyrimidines, for example, have been explored for their potential in electronic devices, luminescent elements, and photoelectric conversion, demonstrating the versatility of heterocyclic compounds in high-tech applications. The study emphasizes the value of such compounds in creating novel optoelectronic materials, suggesting a similar potential for the specified thiazol-2-amine derivative (Lipunova et al., 2018).
Pharmacological Potential
The pharmacological exploration of heterocyclic systems, including thiazolidinones and 1,3,4-thia(oxa)diazoles, reveals a broad spectrum of biological activities. These activities range from antimicrobial to anti-inflammatory, demonstrating the critical role of heterocyclic compounds in medicinal chemistry. This broad biological potential, combined with the ability for chemical modification, makes compounds like this compound promising candidates for drug development (Lelyukh, 2019).
特性
IUPAC Name |
4-(3-bromophenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-16-6-5-14-12-15-11(8-17-12)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIIAGQPHMNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



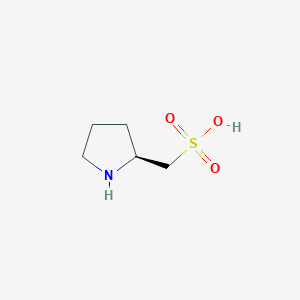
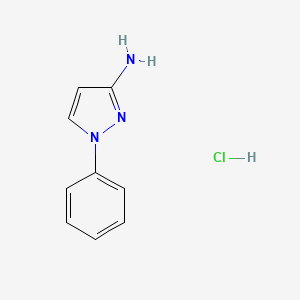

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)


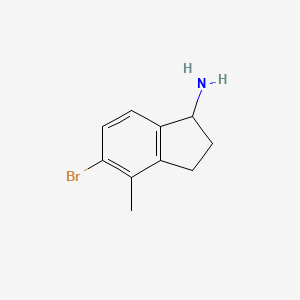
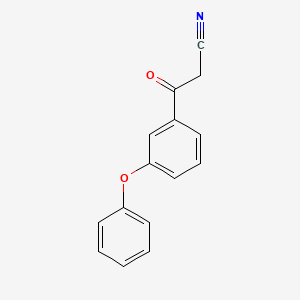
![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)
